Moricin-like peptide C4/C5 vs. Moricin-like peptide C1: 100-Fold Lower Potency Against F. graminearum Defines Non-Redundant Specificity
A direct comparison of G. mellonella moricin-like paralogs reveals that MLP-C4/C5 is 100-fold less potent against Fusarium graminearum than MLP-C1. While MLP-C1 inhibits F. graminearum with an MIC of 1 µM, MLP-C4/C5 requires 100 µM to achieve the same effect [1]. This striking potency differential confirms that these two in-species moricin-like peptides are functionally non-redundant and cannot be used interchangeably in antifungal assay protocols.
| Evidence Dimension | Antifungal potency against Fusarium graminearum (MIC) |
|---|---|
| Target Compound Data | MIC = 100 µM (against F. graminearum spores) |
| Comparator Or Baseline | MLP-C1 (Moricin-like peptide C1): MIC = 1 µM (against F. graminearum) |
| Quantified Difference | 100-fold difference in MIC (MLP-C1 is 100× more potent) |
| Conditions | In vitro antimicrobial assay; F. graminearum spore germination/growth inhibition; referenced in CAMP database and vendor data sheets derived from Brown et al. 2008. |
Why This Matters
Investigators performing antifungal screening must specifically select MLP-C4/C5 when moderate-potency moricin activity is required—substituting MLP-C1 will introduce a 100-fold potency bias, invalidating dose-response comparisons and structure-activity relationship (SAR) analyses.
- [1] CAMP Database, NIRRCH, India. CAMPSQ151: Moricin-like peptide C4/C5. MIC against F. graminearum spores: 100 µM. View Source
